Fmoc-Nle-OH
CAS No.: 77284-32-3
Cat. No.: VC21538537
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77284-32-3 |
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Molecular Formula | C21H23NO4 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |
Standard InChI Key | VCFCFPNRQDANPN-IBGZPJMESA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-Nle-OH, formally known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is a protected amino acid with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . This compound represents L-norleucine protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting strategy in peptide synthesis.
The structure features:
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An Fmoc protecting group at the N-terminus
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A linear aliphatic side chain (butyl group) characteristic of norleucine
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A carboxylic acid group at the C-terminus
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S-configuration at the α-carbon, designating the L-stereochemistry
The CAS registry number for this compound is 77284-32-3 . Additional identifiers include:
Physical and Chemical Properties
Fmoc-Nle-OH exhibits distinct physical and chemical properties that are crucial for its application in peptide synthesis. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Fmoc-Nle-OH
The compound's stereochemical purity is crucial for peptide synthesis applications, with commercial products typically offering enantiomeric purity ≥99.5% . High-performance liquid chromatography (HPLC) purity standards for commercial preparations typically exceed 98.0% .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-Nle-OH is extensively used in Fmoc-based solid-phase peptide synthesis (SPPS), a methodology that has become the standard for peptide production in both research and industrial settings . Norleucine (Nle) serves as:
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A structural analog of methionine that resists oxidation
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A replacement for leucine in structure-activity relationship studies
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A non-coded amino acid that can enhance peptide stability
Deprotection Methods
The Fmoc protecting group in Fmoc-Nle-OH requires specific deprotection conditions during peptide synthesis. Research has explored various deprotection reagents, as summarized in Table 2.
Table 2: Fmoc Deprotection Methods Evaluated with Peptides Containing Norleucine
Research by Rodriguez et al. demonstrated that diluted solutions of 4-methylpiperidine (as low as 2.5%) can effectively remove the Fmoc group, providing an environmentally friendlier alternative to traditional deprotection methods .
Additional innovative deprotection approaches include:
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Sodium azide as a mild Fmoc removal agent that operates without base
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Piperazine/DBU combination for rapid Fmoc deprotection in less than one minute
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Pyrrolidine in less polar solvent mixtures like DMSO/ethyl acetate (1:9)
Stock Solution Preparation
For laboratory applications, precise stock solution preparation is essential. Table 3 provides guidance for preparing Fmoc-Nle-OH solutions at various concentrations.
Table 3: Stock Solution Preparation Guidelines for Fmoc-Nle-OH
Concentration | Amount of Compound | ||
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1 mg | 5 mg | 10 mg | |
1 mM | 2.8297 mL | 14.1483 mL | 28.2965 mL |
5 mM | 0.5659 mL | 2.8297 mL | 5.6593 mL |
10 mM | 0.283 mL | 1.4148 mL | 2.8297 mL |
DMSO is recommended as a primary solvent for preparing stock solutions, with a reported solubility of 100 mg/mL (282.96 mM) when subjected to ultrasonic treatment .
Quality control parameters typically include:
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Identity confirmation via IR spectroscopy
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Enantiomeric purity ≥99.5%
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HPLC purity ≥98.0%
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TLC purity ≥98%
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Water content ≤1.00% (Karl Fischer method)
Research Applications and Case Studies
Peptide Synthesis Applications
Fmoc-Nle-OH has been utilized in the synthesis of various bioactive peptides, including:
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Afamelanotide, a synthetic analog of α-melanocyte stimulating hormone used in erythropoietic protoporphyria treatment
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Bivalirudin, a direct thrombin inhibitor used as an anticoagulant
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p53-derived peptides with halodifluoromethyl moieties for oncological applications
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Membrane-active peptides like LBF14, which can disrupt membrane morphology regardless of specific membrane composition
Advanced Research Applications
Recent research has explored:
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Modified Deprotection Strategies: Studies by Chen et al. demonstrated sodium azide as an effective Fmoc deprotection agent that can selectively remove the Fmoc group without affecting other protecting groups .
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Environmentally Friendly SPPS: Rodriguez et al. developed a protocol using diluted 4-methylpiperidine (2.5%) for Fmoc removal, which is less harmful to humans and the environment while maintaining high efficiency in peptide synthesis .
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Reduction of Aspartimide Formation: Research reported by Jad et al. showed that dipropylamine (DPA) significantly reduced aspartimide formation during Fmoc deprotection compared to conventional piperidine-based methods .
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Incorporation in Specialized Peptides: Fmoc-Nle-OH has been used in the synthesis of peptides containing halodifluoromethyl moieties, which can form halogen bonds and enhance binding properties to targets like Mdm4, an important oncological target .
Related Compounds
Several structurally related compounds are relevant in peptide chemistry:
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Fmoc-D-Nle-OH: The D-enantiomer of norleucine protected with Fmoc, useful for creating peptides with increased resistance to enzymatic degradation .
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Fmoc-N-Me-Nle-OH: N-methylated version with molecular formula C22H25NO4 and CAS number 112883-42-8, used to introduce N-methyl amino acids which can alter peptide conformation and stability .
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Fmoc-Nle-Nle-OH: A dipeptide containing two norleucine residues protected with Fmoc, useful for specific sequence requirements in peptide synthesis .
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